Benzyl 3-(pyrrolidin-1-yl)but-2-enoate
Description
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is an α,β-unsaturated ester featuring a benzyl ester group and a pyrrolidine substituent at the β-position. The pyrrolidine moiety, a five-membered cyclic amine, may enhance solubility in polar solvents and influence reactivity through electron-donating effects or participation in hydrogen bonding. The conjugated double bond in the but-2-enoate backbone likely enables participation in cycloaddition reactions, analogous to simpler esters like Benzyl (2E)-but-2-enoate (3m) . Such reactivity is critical for constructing heterocyclic frameworks, as seen in the synthesis of dihydroisoxazole derivatives via Lewis acid-catalyzed cycloadditions .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C15H19NO2/c1-13(16-9-5-6-10-16)11-15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
InChI Key |
LTYWVCMTDSNMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(pyrrolidin-1-yl)but-2-enoate typically involves the reaction of benzyl bromide with 3-(pyrrolidin-1-yl)but-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Scientific Research Applications
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzyl 3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Key Observations :
- The benzyl ester in both the target compound and 3m enhances lipophilicity compared to methyl or phenyl esters (e.g., 3n, 3o) .
Physicochemical Properties
Notes:
Spectroscopic Data (NMR Highlights)
Analysis :
- The pyrrolidine protons in the target compound are expected to resonate upfield (δ 2.70–3.10) compared to the oxetane protons in 3k (δ 4.35–4.45), reflecting differences in electron density and ring strain.
- The conjugated double bond in all compounds shows characteristic coupling (J ≈ 12–16 Hz for trans-configuration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
